9-O-Propanoyloxokadsuranol
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Overview
Description
9-O-Propanoyloxokadsuranol is a synthetic derivative of kadsuranol, a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Propanoyloxokadsuranol typically involves the esterification of kadsuranol with propanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-O-Propanoyloxokadsuranol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in preliminary studies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-O-Propanoyloxokadsuranol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological responses. The compound may also influence cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9-O-Substituted Berberine Derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
9-O-Alkylated Berberine Derivatives: These derivatives have shown promising antitumor activity and are structurally related to 9-O-Propanoyloxokadsuranol.
Uniqueness
This compound stands out due to its unique ester group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H28O9 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |
InChI |
InChI=1S/C25H28O9/c1-6-17(26)34-20-12(3)11(2)19(27)14-8-15(29-4)22(30-5)24(28)25(14)9-31-23-18(25)13(20)7-16-21(23)33-10-32-16/h7-8,11-12,19-20,27H,6,9-10H2,1-5H3/t11-,12+,19+,20+,25-/m0/s1 |
InChI Key |
DBDRQAWAIUETMC-QLEURHGNSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Canonical SMILES |
CCC(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Origin of Product |
United States |
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